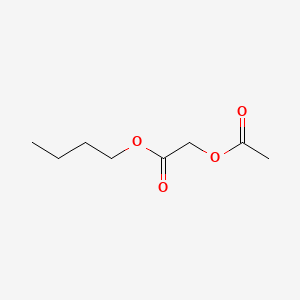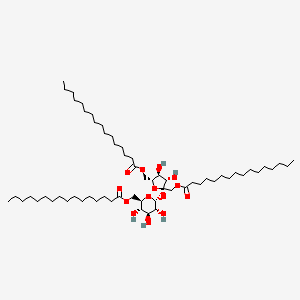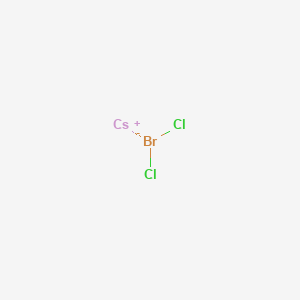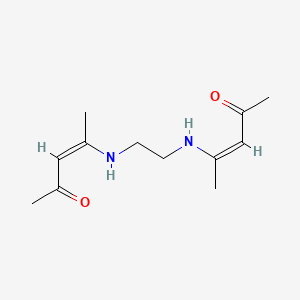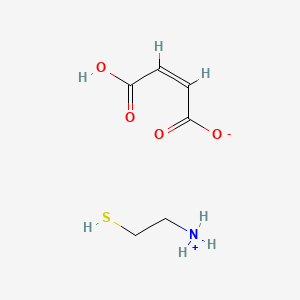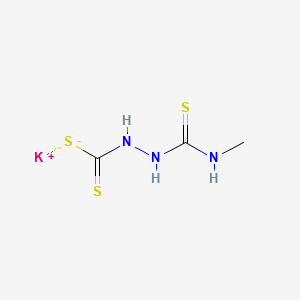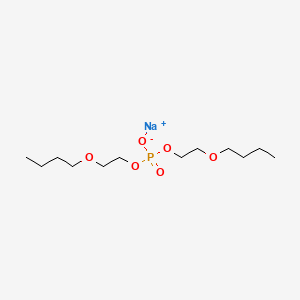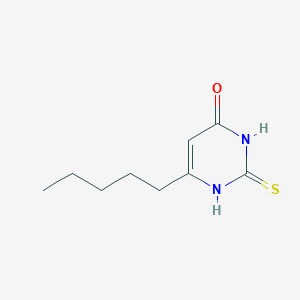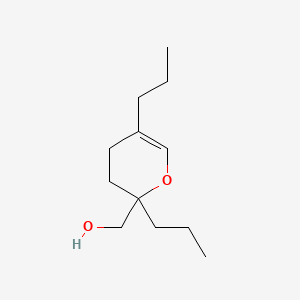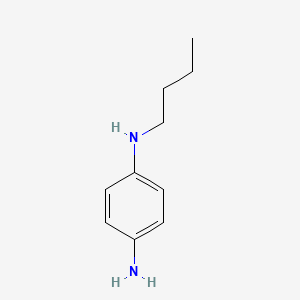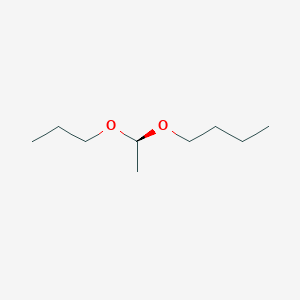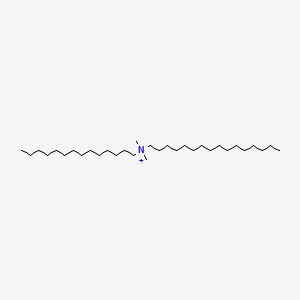
Dimethylmyristylpalmitylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylmyristylpalmitylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its antimicrobial properties and its role in the formulation of personal care products, detergents, and disinfectants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylmyristylpalmitylammonium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves the following steps:
Selection of Reactants: A tertiary amine, such as dimethylamine, is reacted with a long-chain alkyl halide, such as myristyl chloride or palmityl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures (50-70°C) to facilitate the quaternization process.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Feeding: Reactants are continuously fed into the reactor at controlled rates.
Temperature Control: The reactor temperature is maintained within the optimal range to ensure efficient quaternization.
Product Collection: The product is continuously collected and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethylmyristylpalmitylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines. These reactions are carried out in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield the corresponding amines or hydrocarbons.
Substitution: Substitution reactions result in the formation of new quaternary ammonium compounds with different functional groups.
Scientific Research Applications
Dimethylmyristylpalmitylammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners due to its surfactant properties.
Mechanism of Action
The mechanism of action of Dimethylmyristylpalmitylammonium involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the compound’s ability to integrate into the lipid bilayer and disrupt membrane integrity. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.
Comparison with Similar Compounds
Dimethylmyristylpalmitylammonium can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: Known for its antimicrobial properties and used in disinfectants and antiseptics.
Cetyltrimethylammonium Bromide: Commonly used as a surfactant in various industrial applications.
Dodecyltrimethylammonium Chloride: Employed in the formulation of personal care products and detergents.
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Properties
CAS No. |
119189-98-9 |
|---|---|
Molecular Formula |
C32H68N+ |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
hexadecyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C32H68N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2/h5-32H2,1-4H3/q+1 |
InChI Key |
UPFDRJUFWNRAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
